(1R,2R)-1-Amino-1-(4-chloro-2-methoxyphenyl)propan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-1-Amino-1-(4-chloro-2-methoxyphenyl)propan-2-OL is a chiral compound with significant applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its biological activity and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-Amino-1-(4-chloro-2-methoxyphenyl)propan-2-OL typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reduction of a corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1-Amino-1-(4-chloro-2-methoxyphenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amino group or the aromatic ring.
Substitution: The chloro and methoxy groups on the aromatic ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium methoxide and potassium tert-butoxide are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, (1R,2R)-1-Amino-1-(4-chloro-2-methoxyphenyl)propan-2-OL is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying chiral interactions and developing enantioselective catalysts.
Biology
In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. Its ability to interact with specific biological targets makes it a useful tool for probing biochemical pathways.
Medicine
Medically, this compound has potential applications as a therapeutic agent. It may be investigated for its effects on various physiological processes and its potential to treat certain diseases.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its reactivity and functional groups make it a versatile intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of (1R,2R)-1-Amino-1-(4-chloro-2-methoxyphenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. It may modulate biological pathways by inhibiting or activating certain enzymes, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- (1S,2S)-1-Amino-1-(4-chloro-2-methoxyphenyl)propan-2-OL
- (1R,2R)-1-Amino-1-(4-bromo-2-methoxyphenyl)propan-2-OL
- (1R,2R)-1-Amino-1-(4-chloro-2-ethoxyphenyl)propan-2-OL
Uniqueness
Compared to similar compounds, (1R,2R)-1-Amino-1-(4-chloro-2-methoxyphenyl)propan-2-OL is unique due to its specific stereochemistry and functional groups. These features contribute to its distinct biological activity and chemical reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H14ClNO2 |
---|---|
Molecular Weight |
215.67 g/mol |
IUPAC Name |
(1R,2R)-1-amino-1-(4-chloro-2-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14ClNO2/c1-6(13)10(12)8-4-3-7(11)5-9(8)14-2/h3-6,10,13H,12H2,1-2H3/t6-,10+/m1/s1 |
InChI Key |
RBPSTBRJXKDLFL-LDWIPMOCSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C1=C(C=C(C=C1)Cl)OC)N)O |
Canonical SMILES |
CC(C(C1=C(C=C(C=C1)Cl)OC)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.